Arginine Glutamate

Beschreibung

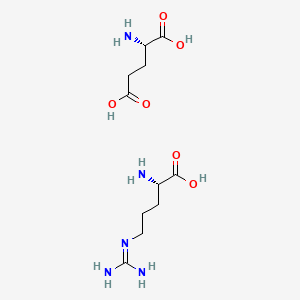

Arginine glutamate is a salt formed by the combination of L-arginine and L-glutamic acid in a 1:1 molar ratio. Its molecular formula is C₁₁H₂₃N₅O₆, with a molecular weight of 321.334 g/mol . Structurally, it contains two stereocenters and integrates the guanidinium group of arginine with the carboxylate groups of glutamate, enabling unique physicochemical properties. This compound is utilized in therapeutic and nutritional contexts due to its dual functionality: arginine serves as a precursor for nitric oxide (NO), polyamines, and urea cycle intermediates, while glutamate is a key neurotransmitter and metabolic intermediary .

In poultry nutrition, this compound supplementation improves growth performance, immune response, and antioxidant capacity . Clinically, it has been implicated in modulating amino acid metabolism in ischemic stroke and diabetic retinopathy, where dysregulation of arginine biosynthesis and glutamate pathways is observed .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t4-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWUBJVAHOGKA-WOYAITHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3030002 | |

| Record name | L-Arginine glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-30-3, 4795-57-7 | |

| Record name | Arginine glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine glutamate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004320303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, compd. with L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, compd. with L-arginine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU1X77K34Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Process Optimization

The method disclosed in CN102603576A eliminates organic solvents by using water as the sole medium. Equimolar amounts of L-arginine and L-glutamic acid are dissolved in distilled water at 40–55°C, forming a homogeneous solution. Activated carbon (3% w/w) is added to adsorb impurities, followed by hot filtration to remove particulates. The filtrate is concentrated under vacuum (-0.095 to -0.098 MPa) at 40–50°C to near-saturation and spray-dried to yield a fine powder.

Yield and Purity Advantages

This method achieves near-quantitative yields (≈100%) by avoiding crystallization losses. Traditional methods using methanol or ethanol typically yield 85–95% due to incomplete precipitation. Spray drying ensures consistent stoichiometry (1:1 molar ratio) because both amino acids remain soluble in water throughout the process, preventing selective precipitation. Purity exceeds 99%, as confirmed by high-performance liquid chromatography (HPLC) in comparative studies.

Ethanol Crystallization Method: Balancing Cost and Efficiency

Stepwise Crystallization Protocol

CN101709042A details a crystallization-based approach. L-arginine is dissolved in distilled water (1:5.5–7.5 mass/volume ratio) at 25–40°C, followed by incremental addition of L-glutamic acid (1:1–1.1 molar ratio). After sterile filtration, the solution is cooled to 10–15°C, and 1–3 volumes of absolute ethanol are added to induce crystallization. The crystals are vacuum-dried at 50–70°C for 3–6 hours.

Limitations and Solvent Recovery Challenges

While ethanol is less toxic than methanol, its high volatility complicates recycling. Distillation of ethanol-water mixtures yields 95% ethanol, requiring additional dehydration for reuse. The method achieves 85–90% yield, with residual L-glutamic acid (≤2%) due to differential solubility in ethanol. Stoichiometric deviations necessitate excess L-arginine (1.1 equivalents) to compensate for glutamic acid losses.

Methanol-Based Crystallization: Historical Context and Drawbacks

Early Industrial Synthesis

US2851482A describes the first large-scale method, dissolving L-arginine and L-glutamic acid in water, concentrating under vacuum, and precipitating the product with methanol. The protocol yields 94.6% with a melting point of 193–194.5°C. Infrared spectroscopy confirms salt formation via a distinctive 6.3 µm band, absent in physical mixtures of the free amino acids.

Environmental and Health Concerns

Methanol’s toxicity limits its industrial adoption. Residual methanol in the final product poses risks, necessitating costly purification steps. Modern regulations favor methods avoiding Class 2 solvents, as outlined in ICH Q3C guidelines.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters across methods:

Industrial Scalability and Environmental Impact

Energy Consumption and Waste Management

Spray drying consumes significant energy (≈2.5 kWh/kg product) due to high-temperature evaporation, whereas crystallization methods use 0.8–1.2 kWh/kg. However, solvent-free processes eliminate wastewater contaminated with methanol or ethanol, reducing treatment costs by 30–40%.

Regulatory Compliance

The aqueous method aligns with green chemistry principles, earning favorable evaluations in life-cycle assessments (LCAs). Ethanol-based methods require explosion-proof equipment, increasing capital expenditure by 15–20%.

Recent Advances in Arginine Glutamate Synthesis

Enzymatic Catalysis

Pilot-scale studies utilize arginase and glutamate dehydrogenase to synthesize the compound from ornithine and α-ketoglutarate, achieving 92% yield in bioreactors. This approach remains experimental due to enzyme costs (≈$150/kg).

Continuous Manufacturing

Microfluidic reactors enable real-time pH adjustment and stoichiometric control, reducing reaction time from 8 hours to 45 minutes. This technology is尚未 commercialized but shows promise for high-purity batches (>99.5%).

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arginin-Glutamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann Arginin-Glutamat oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsmittel können Arginin-Glutamat in seine reduzierten Formen umwandeln.

Substitution: Die Aminogruppen in Arginin können an Substitutionsreaktionen mit anderen chemischen Gruppen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zur Bildung von Stickstoffoxid und anderen stickstoffhaltigen Verbindungen führen, während Reduktion einfachere Aminosäuren liefern kann .

Wissenschaftliche Forschungsanwendungen

Arginin-Glutamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Arginin-Glutamat beinhaltet seine Rolle in verschiedenen Stoffwechselwegen. Arginin ist ein Vorläufer für die Synthese von Stickstoffoxid, einem wichtigen Signalmolekül im Körper. Glutaminsäure hingegen ist an der Neurotransmission beteiligt und dient als Vorläufer für die Synthese anderer Aminosäuren . Gemeinsam üben sie ihre Wirkung aus, indem sie Stoffwechselprozesse modulieren und die Proteinstabilität verbessern.

Ähnliche Verbindungen:

Glutamin: Eine weitere Aminosäure, die am Stickstoffstoffwechsel und an der Proteinsynthese beteiligt ist.

Prolin: Eine Aminosäure, die eine Rolle bei der Kollagensynthese und der Wundheilung spielt.

Einzigartigkeit von Arginin-Glutamat: Arginin-Glutamat ist aufgrund seiner Kombination aus basischen und sauren Aminosäuren einzigartig, was ihm besondere Eigenschaften verleiht, die für therapeutische Anwendungen vorteilhaft sind. Seine Fähigkeit, Proteine zu stabilisieren und die Viskosität in Formulierungen zu reduzieren, macht es besonders wertvoll in der pharmazeutischen Industrie .

Wirkmechanismus

The mechanism of action of arginine glutamate involves its role in various metabolic pathways. Arginine is a precursor for the synthesis of nitric oxide, a critical signaling molecule in the body. Glutamic acid, on the other hand, is involved in neurotransmission and serves as a precursor for the synthesis of other amino acids . Together, they exert their effects by modulating metabolic processes and enhancing protein stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Citrulline

Citrulline, a non-proteinogenic amino acid, is a pivotal intermediate in the urea cycle and a precursor for arginine synthesis. Unlike arginine glutamate, which directly provides arginine, citrulline bypasses hepatic metabolism, enhancing systemic arginine availability more efficiently. In mice, citrulline supplementation increased plasma arginine levels by 40% compared to arginine alone, as hepatic arginase rapidly catabolizes free arginine into ornithine .

| Parameter | This compound | Citrulline |

|---|---|---|

| Bioavailability | Moderate (hepatic clearance) | High (bypasses liver) |

| Role in Urea Cycle | Substrate for arginase | Intermediate for arginine |

| Clinical Use | Neurometabolic disorders | Cardiovascular health |

Citrulline is preferred in conditions requiring sustained arginine levels, such as endothelial dysfunction, whereas this compound is more effective in acute dietary supplementation .

Ornithine

Ornithine, another urea cycle intermediate, is critical for arginine biosynthesis. In Synechocystis sp. PCC 6803, ornithine regulates ATP consumption by modulating the activity of ArgG, the enzyme catalyzing the conversion of citrulline to argininosuccinate . Unlike this compound, ornithine lacks direct roles in NO synthesis but is a key substrate for polyamine production.

In hepatic metabolism, ornithine is primarily derived from arginine via arginase, forming a feedback loop that limits excessive arginine accumulation. This contrasts with this compound, which simultaneously supplies glutamate to replenish Krebs cycle intermediates .

Proline

Proline, a cyclic imino acid, serves as an alternative precursor for arginine in humans. In preterm neonates, 70% of synthesized arginine originates from proline, bypassing glutamate-dependent pathways . This contrasts with this compound, where glutamate contributes directly to arginine synthesis via the ornithine cycle.

| Pathway | This compound | Proline |

|---|---|---|

| Primary Substrate | Glutamate | Proline |

| Key Enzyme | Argininosuccinate synthase | Pyrroline-5-carboxylate reductase |

| Metabolic Context | Urea cycle, neurotransmission | Collagen synthesis, stress response |

Glutamine

Glutamine, a glutamate derivative, shares metabolic pathways with this compound but serves distinct roles. Glutamine is a primary nitrogen transporter and immune modulator, whereas this compound directly supports NO and creatine synthesis. In ischemic stroke models, glutamine levels correlate with inflammatory markers (e.g., IL-6), while this compound modulates arginase activity and oxidative stress .

Key Research Findings

Synergistic Effects of Arginine and Glutamate

This compound exhibits unique physicochemical interactions. At a 2:1 molar ratio (arginine:glutamate), it neutralizes the aggregation-promoting effects of glutamate on α-synuclein, a protein implicated in neurodegenerative diseases.

Dietary and Metabolic Efficiency

In soybeans, arginine (9.82 g/100 g) and glutamate (4.90 g/100 g) are the most abundant amino acids. However, their bioavailability in combined forms like this compound enhances nitrogen retention by 15–20% compared to isolated amino acids .

Microbial Interactions

In Corynebacterium glutamicum, arginine biosynthesis requires a novel N-acetylglutamate synthase (NAGS), distinct from the bifunctional ArgJ in other species. This highlights organism-specific variations in arginine-glutamate metabolism .

Biologische Aktivität

Arginine glutamate (Arg·Glu) is a dipeptide formed from the amino acids arginine and glutamate. This compound has garnered attention for its potential biological activities, particularly in the realms of cellular metabolism, neurobiology, and immunology. This article synthesizes current research findings regarding the biological activity of Arg·Glu, highlighting its mechanisms of action, effects on cell viability, and implications in various physiological processes.

Nitric Oxide Production

Arginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The presence of glutamate enhances this process by modulating the activity of NOS, thereby influencing NO production and its downstream effects on cellular signaling pathways .

Neurotransmission

Glutamate is a principal excitatory neurotransmitter in the central nervous system (CNS). It influences synaptic plasticity and cognitive functions. Arg·Glu may enhance glutamate's neurotransmitter functions by acting on specific receptor subtypes, such as NMDA and AMPA receptors, which are critical for synaptic transmission and plasticity .

In Vitro Studies

Research has demonstrated that Arg·Glu does not exhibit detrimental effects on cell viability compared to sodium chloride (NaCl) at equivalent osmolalities. In studies involving THP-1 monocytes and human primary fibroblasts, Arg·Glu showed comparable toxicity levels to NaCl, indicating that both compounds can induce apoptosis under high osmotic conditions without triggering significant inflammatory responses .

| Cell Type | Treatment | Viability Outcome |

|---|---|---|

| THP-1 Monocytes | Arg·Glu | No significant toxicity |

| NaCl | Comparable toxicity | |

| Human Fibroblasts | Arg·Glu | Significant decline at ~400 mOsm/kg |

| NaCl | Significant decline at ~400 mOsm/kg |

Implications in Reproductive Health

Arg·Glu has been implicated in reproductive health, particularly in sheep. Studies suggest that supplementation with arginine during critical periods of pregnancy enhances embryonic survival rates and improves overall pregnancy outcomes. This effect is thought to be mediated through enhanced NO production and improved blood flow to reproductive tissues .

Study on Immunological Effects

In a study examining the immunomodulatory effects of Arg·Glu, researchers found that it could modulate cytokine production in immune cells. Specifically, Arg·Glu treatment resulted in altered interleukin-8 expression, suggesting potential applications in therapeutic formulations aimed at modulating immune responses .

Neuroprotective Effects

Another study explored the neuroprotective properties of Arg·Glu against oxidative stress-induced neuronal damage. The findings indicated that Arg·Glu could mitigate cell death caused by oxidative stress, potentially through its antioxidant properties or by enhancing cellular signaling pathways involved in survival .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing arginine glutamate in vitro?

To synthesize this compound, combine equimolar amounts of L-arginine and L-glutamic acid in aqueous solution under controlled pH (6.8–7.2) and temperature (25–37°C). Characterize the compound using reverse-phase HPLC with UV detection (210 nm) to confirm purity (>98%) and stoichiometry. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, supplemented by mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. How can researchers ensure reproducibility in measuring this compound’s stability under physiological conditions?

Use phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions. Monitor degradation kinetics via time-course HPLC analysis at 37°C. Include controls for oxidative stress (e.g., H₂O₂ exposure) and enzymatic hydrolysis (e.g., peptidase assays). Report mean half-life (t₁/₂) with standard deviations across triplicate experiments. For long-term stability, employ lyophilized samples stored at -80°C, validated by repeated thaw cycles .

Q. How can conflicting data on this compound’s role in nitrogen metabolism be systematically resolved?

Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo) or analytical methods. To address this:

- Perform comparative metabolomics (LC-MS/MS) across cell lines, tissues, and organisms.

- Use isotopic tracing (¹⁵N-labeled arginine/glutamate) to track nitrogen flux in urea cycle vs. polyamine biosynthesis pathways.

- Apply multivariate statistical analysis (PCA or PLS-DA) to identify context-dependent metabolic signatures .

Q. What computational strategies optimize this compound’s electrostatic interactions in protein engineering?

Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields to model charge-charge interactions between arginine’s guanidinium group and glutamate’s carboxylate. Employ Rosetta’s fixbb protocol for rotamer optimization, restricting mutations to arginine/glutamate residues in non-CDR regions. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity changes (ΔΔG) .

Q. How can genome-wide association studies (GWAS) identify genetic regulators of arginine-glutamate pathways in plants?

Design GWAS using SNP markers linked to loci encoding enzymes in the glutamate-arginine biosynthetic pathway (e.g., ARG2, GLU1). Prioritize SNPs with minor allele frequency (MAF) >5% and apply mixed linear models (MLM) to correct for population structure. Validate candidate genes via CRISPR-Cas9 knockout lines, quantifying amino acid profiles (GC-MS) and growth phenotypes under nitrogen-limited conditions .

Q. What methodologies address discrepancies in this compound’s pharmacokinetic (PK) profiles across species?

Conduct allometric scaling using body weight-based exponents (0.75 for clearance). Compare PK parameters (Cₘₐₓ, AUC₀–₂₄) in rodents vs. non-human primates using compartmental modeling (e.g., WinNonlin). Adjust for species-specific differences in renal reabsorption (OAT1/OAT3 transporter expression) and enterohepatic recirculation .

Q. Guidelines for Methodological Rigor

- Reproducibility : Pre-register experimental protocols (e.g., on protocols.io ) and deposit raw data in repositories like Zenodo .

- Conflict Resolution : Apply PICOT frameworks to refine research questions, ensuring alignment between population, intervention, and outcomes .

- Limitations : Explicitly discuss assay interference (e.g., creatinine cross-reactivity in colorimetric assays) and mitigate via orthogonal validation (e.g., enzymatic vs. LC-MS methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.